4-(Fluorosulfonyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Irreversible Adenosine A1 Antagonist

The primary application of 4-(fluorosulfonyl)benzoyl chloride in scientific research reported in the literature involves its use as a chemical reagent in the synthesis of an irreversible adenosine A1 antagonist, 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine. This research was published in the journal "Bioorganic & Medicinal Chemistry" [].

Adenosine A1 receptors are a type of G protein-coupled receptor found in the central nervous system and other tissues. They play a role in various physiological processes, including regulating sleep, memory, and learning. Antagonists of these receptors can have potential therapeutic applications in treating neurological disorders like Parkinson's disease and Alzheimer's disease [].

The specific role of 4-(fluorosulfonyl)benzoyl chloride in this synthesis involves its participation in acylation, a chemical reaction that introduces an acyl group (derived from an organic acid) onto another molecule. In this case, the 4-(fluorosulfonyl)benzoyl group is attached to a hydroxyl group on the target molecule, contributing to the overall structure and function of the final product, the irreversible adenosine A1 antagonist [].

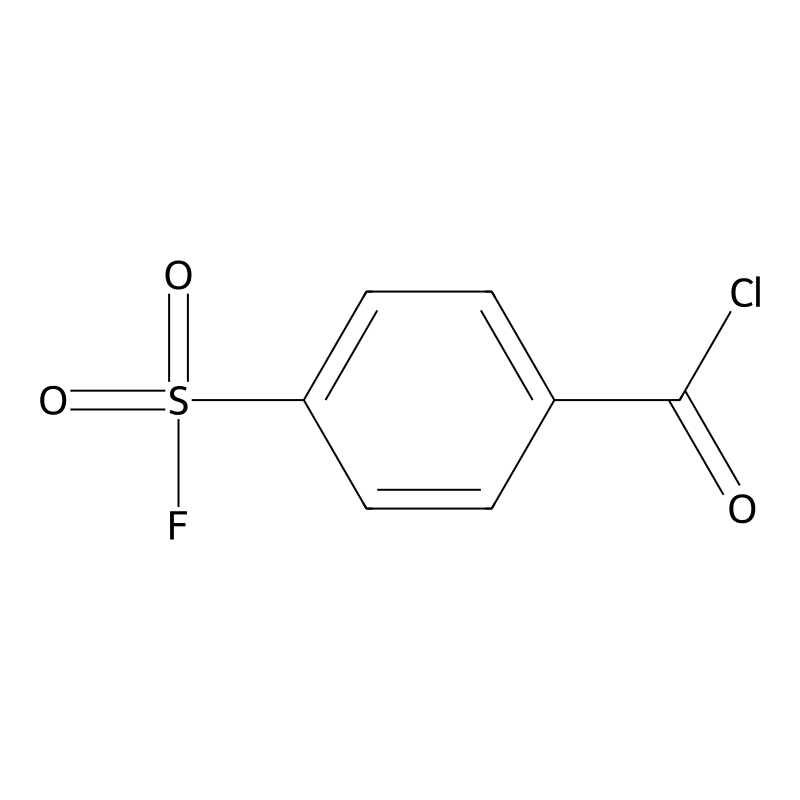

4-(Fluorosulfonyl)benzoyl chloride is a chemical compound characterized by the presence of both a benzoyl chloride and a fluorosulfonyl group. Its molecular formula is C₇H₄ClFNO₂S, and it has a CAS number of 402-55-1. This compound is notable for its reactivity due to the presence of the electrophilic benzoyl chloride moiety, which can participate in various nucleophilic substitution reactions. The fluorosulfonyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

4-(Fluorosulfonyl)benzoyl chloride is a corrosive and reactive compound. It can cause severe skin burns and eye damage. Inhalation can irritate the respiratory tract. It is also classified as a hazardous material for transport [, ].

Here are some safety precautions to consider when handling 4-(Fluorosulfonyl)benzoyl chloride:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible materials.

4-(Fluorosulfonyl)benzoyl chloride can undergo several types of reactions:

- Nucleophilic Substitution: The benzoyl chloride portion can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

- Hydrolysis: In the presence of water, 4-(fluorosulfonyl)benzoyl chloride can hydrolyze to form 4-fluorosulfonylbenzoic acid and hydrochloric acid.

- Condensation Reactions: It can also participate in condensation reactions with various nucleophiles to yield more complex molecules.

Research indicates that 4-(fluorosulfonyl)benzoyl chloride is utilized in the synthesis of biologically active compounds. Notably, it has been employed in the development of irreversible antagonists for adenosine A1 receptors, which are implicated in various physiological processes including cardiovascular function and neurotransmission . Its unique structure allows for selective interactions with biological targets, enhancing its potential as a pharmaceutical agent.

The synthesis of 4-(fluorosulfonyl)benzoyl chloride typically involves multi-step reactions. One common method includes:

- Formation of Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via reaction with sulfur tetrafluoride or related reagents.

- Chlorination: The resulting compound can then be chlorinated to yield 4-(fluorosulfonyl)benzoyl chloride. This process may involve using chlorinating agents under controlled conditions to ensure high yield and purity .

4-(Fluorosulfonyl)benzoyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting adenosine receptors.

- Chemical Research: Used in studies involving nucleophilic substitution reactions and the development of new synthetic methodologies.

- Material Science: Its reactivity allows for modifications in polymer chemistry and the development of new materials.

Interaction studies involving 4-(fluorosulfonyl)benzoyl chloride focus on its reactivity with biological molecules. Research has shown that it can effectively modify proteins and other biomolecules through nucleophilic attack, which can lead to changes in their activity or function. Such studies are crucial for understanding how this compound can be utilized in drug design and development.

Several compounds share structural similarities with 4-(fluorosulfonyl)benzoyl chloride, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzoyl Chloride | Contains a benzoyl group without fluorosulfonyl | Less reactive than 4-(fluorosulfonyl)benzoyl chloride |

| 4-Fluorobenzoyl Chloride | Similar benzoyl structure but lacks sulfonyl group | Lacks the electrophilic enhancement from sulfonyl |

| Sulfobenzoyl Chloride | Contains a sulfonic acid group instead | More polar; different reactivity profile |

4-(Fluorosulfonyl)benzoyl chloride is unique due to its combination of both electrophilic centers (the benzoyl and fluorosulfonyl groups), which enhances its reactivity compared to similar compounds. This characteristic makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

4-(Fluorosulfonyl)benzoyl chloride (CAS 402-55-1) is an organosulfur compound with the molecular formula $$ \text{C}7\text{H}4\text{ClFO}3\text{S} $$ and a molecular weight of 222.62 g/mol. Its IUPAC name, 4-(fluorosulfonyl)benzoyl chloride, reflects the presence of a fluorosulfonyl group (-SO$$2$$F) and an acyl chloride (-COCl) substituent on the benzene ring at the para position. Common synonyms include p-(fluorosulfonyl)benzoyl chloride and 4-fluorosulfonylbenzoyl chloride.

The compound’s structure is characterized by a planar benzene core, with the electron-withdrawing fluorosulfonyl and acyl chloride groups influencing its reactivity. The SMILES notation (FS(=O)(=O)c1ccc(cc1)C(Cl)=O) and InChI key (JMTAYFNTRRLWQG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 96–97°C at 0.7 mmHg | |

| Melting Point | 46–48°C | |

| Density | 1.518 g/cm³ | |

| Solubility | Soluble in CH$$2$$Cl$$2$$, THF |

The compound typically appears as a light yellow crystalline solid, hygroscopic in nature, necessitating storage under inert conditions. Its reactivity stems from the acyl chloride group, which undergoes nucleophilic substitution, and the fluorosulfonyl moiety, which participates in sulfur-fluorine exchange (SuFEx) reactions.

Historical Context and Development

The synthesis of 4-(fluorosulfonyl)benzoyl chloride emerged in the late 20th century alongside advancements in sulfonyl fluoride chemistry. Early applications focused on its utility in synthesizing irreversible adenosine A$$_1$$ receptor antagonists, such as 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine (FSCPX). A landmark 2001 study by Klaasse et al. demonstrated its role in creating FSCPX, enabling precise "receptor knock-down" experiments in vivo.

The compound gained broader attention in the 2010s with the rise of SuFEx click chemistry, pioneered by Sharpless and coworkers. Its fluorosulfonyl group was identified as a stable yet reactive handle for forming sulfonate esters and amides under mild conditions. For instance, Grimster et al. (2013) utilized it to develop covalent enzyme inhibitors targeting transthyretin amyloidosis, highlighting its versatility in medicinal chemistry.

Significance in Synthetic Organic Chemistry

4-(Fluorosulfonyl)benzoyl chloride serves three primary roles in synthetic workflows:

Acylating Agent: The acyl chloride group reacts efficiently with alcohols and amines to form esters and amides. For example, it couples with hydroxyalkyl derivatives to generate sulfonate esters, critical intermediates in polymer and prodrug synthesis.

SuFEx Hub: The fluorosulfonyl group participates in sulfur-fluorine exchange reactions, enabling rapid assembly of sulfonyl linkages. This is exemplified in Pd-catalyzed conversions of aryl iodides to sulfonyl fluorides, where it acts as a fluorine source.

Bioconjugation Tool: Recent innovations, such as intramolecular chalcogen bonding-activated SuFEx (S-SuFEx), leverage its reactivity to functionalize biomolecules. In 2024, a study demonstrated its use in anchoring organic compounds to silica surfaces, enabling applications in antibacterial coatings and fluorescent sensors.

4-(Fluorosulfonyl)benzoyl chloride exhibits a distinctive molecular architecture characterized by the presence of both an acyl chloride functional group and a fluorosulfonyl substituent attached to a benzene ring [1] [2]. The compound possesses the molecular formula C₇H₄ClFO₃S with a molecular weight of 222.62 g/mol [2] [3]. The structural representation follows the SMILES notation FS(=O)(=O)c1ccc(cc1)C(Cl)=O, indicating the para-substitution pattern on the aromatic ring [1] [4].

The molecular geometry demonstrates a planar benzene ring system with two electron-withdrawing substituents positioned in the para configuration [1]. The fluorosulfonyl group (-SO₂F) occupies the para position relative to the benzoyl chloride moiety (-COCl), creating a symmetrical distribution of electron-withdrawing effects across the aromatic system [2] [5]. This substitution pattern significantly influences the electronic distribution within the molecule, enhancing the electrophilic character of both functional groups [6].

Conformational analysis reveals that the molecule maintains a relatively rigid structure due to the aromatic backbone [1]. The carbonyl group of the acyl chloride and the sulfonyl oxygen atoms adopt coplanar arrangements with the benzene ring, maximizing orbital overlap and conjugation effects [7] [8]. The fluorine atom in the fluorosulfonyl group introduces additional electronic effects through its high electronegativity, further modulating the molecular reactivity profile [9].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄ClFO₃S | [1] [2] |

| Molecular Weight | 222.62 g/mol | [2] [3] |

| InChI Key | JMTAYFNTRRLWQG-UHFFFAOYSA-N | [1] [4] |

| Exact Mass | 221.95500 g/mol | [2] |

| SMILES | FS(=O)(=O)c1ccc(cc1)C(Cl)=O | [1] [4] |

Physical Properties

Melting Point (46-48°C) and Boiling Point (96-97°C/0.7 mmHg)

The thermal properties of 4-(Fluorosulfonyl)benzoyl chloride reflect its molecular structure and intermolecular interactions [2] [10] [3]. The compound exhibits a melting point range of 46-48°C, indicating a relatively low-melting crystalline solid at ambient conditions [2] [10] [3]. This melting point range demonstrates the moderate strength of intermolecular forces, primarily arising from dipole-dipole interactions between the polar functional groups [3].

The boiling point of 96-97°C at 0.7 mmHg (reduced pressure) provides insight into the compound's volatility characteristics [2] [10] [3]. Under standard atmospheric pressure conditions, the boiling point would be significantly higher, reflecting the substantial molecular weight and polar nature of the compound [2]. The reduced pressure boiling point is particularly relevant for purification and handling procedures in laboratory and industrial applications [3].

The relatively narrow melting point range suggests good crystalline purity and well-defined crystal packing arrangements [10] [3]. The thermal stability window between the melting and boiling points provides a practical temperature range for liquid-phase reactions and processing operations [2] [3].

Density (1.5278 g/cm³) and Solubility Profile

4-(Fluorosulfonyl)benzoyl chloride exhibits a density of 1.518 g/cm³ with an estimated value of 1.5278 g/cm³, indicating a relatively dense material compared to common organic solvents [2] [11] [3]. This high density reflects the presence of heavy atoms including chlorine, fluorine, and sulfur within the molecular structure [2] [3]. The density value is consistent with other halogenated aromatic compounds bearing multiple electron-withdrawing substituents [11].

The compound demonstrates limited solubility in water due to its hydrophobic aromatic core and the reactive nature of both acyl chloride and fluorosulfonyl functional groups [3] [12]. In aqueous environments, the compound undergoes hydrolysis reactions, generating acidic products that preclude stable solution formation [3] [12]. The solubility profile shows enhanced compatibility with polar aprotic solvents such as dichloromethane, acetonitrile, and chloroform [5] [7].

Organic solvent solubility follows predictable patterns based on polarity matching principles [13] [6]. The compound exhibits good solubility in halogenated solvents and moderate solubility in ethers and aromatic hydrocarbons [13]. The polar surface area of 59.59 Ų contributes to the solubility characteristics and membrane permeability properties [2].

| Physical Property | Value | Reference |

|---|---|---|

| Density | 1.518 g/cm³ (1.5278 g/cm³ estimated) | [2] [11] [3] |

| Vapor Pressure | 0.00279 mmHg at 25°C | [2] |

| Flash Point | 130.7°C | [2] |

| Index of Refraction | 1.529 (1.53 estimated) | [2] [11] |

| Polar Surface Area | 59.59 Ų | [2] |

| LogP | 2.80460 | [2] |

Spectroscopic Characteristics

The spectroscopic profile of 4-(Fluorosulfonyl)benzoyl chloride provides comprehensive structural confirmation and electronic environment characterization [7] [9] [14]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated chloroform reveals characteristic aromatic proton signals appearing as doublets in the 7.8-8.3 ppm region, corresponding to the four benzene ring protons [5] [7]. The symmetrical substitution pattern results in simplified spectral appearance with two distinct doublet patterns reflecting the para-disubstituted aromatic system [7].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy demonstrates the expected aromatic carbon signals in the 120-140 ppm region, with the carbonyl carbon appearing at approximately 165 ppm [7] [8]. The fluorosulfonyl-bearing carbon exhibits characteristic downfield shifting due to the electron-withdrawing effects of the sulfur and fluorine substituents [8]. The spectral complexity increases due to carbon-fluorine coupling interactions, providing additional structural verification [8].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy yields a distinctive singlet at δ 66.01 ppm, characteristic of the fluorosulfonyl functional group [7] [9]. This chemical shift position is diagnostic for sulfonyl fluoride environments and provides unambiguous identification of the fluorine-containing moiety [9]. The singlet multiplicity confirms the absence of significant coupling to nearby protons [9].

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [7]. The carbonyl stretch appears at 1680 cm⁻¹, typical for aromatic acyl chlorides [7]. Sulfur-oxygen stretching vibrations manifest in the 1400-1200 cm⁻¹ region, while carbon-fluorine stretching occurs in the 1000-1100 cm⁻¹ range [7].

Mass spectrometry analysis provides molecular ion confirmation with [M+H]⁺ at m/z 222.96 and [M+Na]⁺ at m/z 244.94 [1]. The isotope pattern reflects the presence of chlorine and sulfur atoms, offering additional structural verification [1].

| Spectroscopic Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons: 7.8-8.3 ppm (doublets, 4H) | [5] [7] |

| ¹³C NMR (CDCl₃) | Aromatic carbons: 120-140 ppm; Carbonyl: ~165 ppm | [7] [8] |

| ¹⁹F NMR (CDCl₃) | δ 66.01 ppm (singlet, 1F, SO₂F) | [7] [9] |

| FT-IR (KBr) | C=O: 1680 cm⁻¹; S=O: 1400-1200 cm⁻¹; C-F: 1000-1100 cm⁻¹ | [7] |

| MS (ESI) | [M+H]⁺: m/z 222.96; [M+Na]⁺: m/z 244.94 | [1] |

Electronic Properties and Reactivity Determinants

The electronic properties of 4-(Fluorosulfonyl)benzoyl chloride are fundamentally governed by the presence of two highly electron-withdrawing substituents positioned in a para-disubstituted arrangement on the benzene ring [2] [6]. The fluorosulfonyl group exhibits strong electron-withdrawing characteristics through both inductive and resonance effects, significantly depleting electron density from the aromatic system [6] [9]. Similarly, the acyl chloride functionality contributes substantial electron withdrawal, creating a highly electrophilic molecular environment [6].

The combined electronic effects of these substituents result in a significantly reduced electron density on the aromatic ring, as evidenced by the downfield chemical shifts observed in nuclear magnetic resonance spectroscopy [7] [8]. The LogP value of 2.80460 indicates moderate lipophilicity, reflecting the balance between the polar functional groups and the aromatic core [2]. This lipophilicity parameter influences membrane permeability and distribution properties in biological systems [2].

Predicted collision cross section values provide insight into the molecular size and shape in the gas phase [1]. The [M+H]⁺ adduct exhibits a collision cross section of 136.2 Ų, while the [M+Na]⁺ adduct shows 146.8 Ų, and the [M-H]⁻ adduct demonstrates 139.6 Ų [1]. These values reflect the compact molecular structure and the influence of different ionization modes on molecular conformation [1].

The reactivity profile of 4-(Fluorosulfonyl)benzoyl chloride is dominated by the electrophilic nature of both functional groups [5] [15] [6]. The acyl chloride moiety readily undergoes nucleophilic acyl substitution reactions, while the fluorosulfonyl group can participate in nucleophilic substitution at the sulfur center [5] [15]. The electron-deficient aromatic ring system exhibits reduced reactivity toward electrophilic aromatic substitution but enhanced susceptibility to nucleophilic aromatic substitution under appropriate conditions [6].

| Electronic Property | Value | Reference |

|---|---|---|

| Collision Cross Section [M+H]⁺ | 136.2 Ų | [1] |

| Collision Cross Section [M+Na]⁺ | 146.8 Ų | [1] |

| Collision Cross Section [M-H]⁻ | 139.6 Ų | [1] |

| LogP | 2.80460 | [2] |

| Polar Surface Area | 59.59 Ų | [2] |

Crystal Structure Analysis

Limited crystallographic data are available for 4-(Fluorosulfonyl)benzoyl chloride in the current literature, reflecting the reactive nature of the compound and its tendency to undergo hydrolysis in ambient atmospheric conditions [3] [12]. The compound typically appears as a white to light yellow crystalline solid with a melting point range that suggests well-defined crystal packing arrangements [10] [3]. The crystalline form exhibits powder or crystalline powder morphology under standard storage conditions [16] [11].

The molecular packing in the solid state is expected to be influenced by intermolecular dipole-dipole interactions between the polar functional groups [3]. The fluorosulfonyl and acyl chloride substituents provide multiple sites for intermolecular interactions, including potential halogen bonding involving the chlorine and fluorine atoms [3]. The planar aromatic core facilitates π-π stacking interactions between adjacent molecules, contributing to crystal stability [3].

The refractive index of 1.529 (with an estimated value of 1.53) provides indirect information about the electronic environment and polarizability of the crystalline material [2] [11]. This optical property reflects the electronic density distribution and the influence of the electron-withdrawing substituents on the overall molecular polarizability [11].

Storage stability of the crystalline form requires controlled environmental conditions due to the moisture-sensitive nature of both functional groups [16] [3] [12]. The compound demonstrates stability under anhydrous conditions but undergoes gradual decomposition in the presence of atmospheric moisture, generating hydrogen chloride and other acidic products [3] [12]. This reactivity profile necessitates specialized storage protocols to maintain crystalline integrity and chemical purity [3] [12].

| Crystal Property | Value | Reference |

|---|---|---|

| Appearance | White to light yellow crystalline solid | [16] [10] [3] |

| Crystal Form | Powder or crystalline powder | [16] [11] |

| Melting Point Range | 46-48°C | [2] [10] [3] |

| Refractive Index | 1.529 (1.53 estimated) | [2] [11] |

| Stability | Moisture-sensitive, stable under anhydrous conditions | [3] [12] |

Industrial production of 4-(Fluorosulfonyl)benzoyl chloride typically follows optimized synthetic pathways that prioritize efficiency, cost-effectiveness, and scalability. The most commonly employed industrial approach involves the direct chlorosulfonation of benzoic acid derivatives followed by fluorination protocols [7].

The industrial synthesis primarily utilizes a two-step process beginning with the preparation of 4-(chlorosulfonyl)benzoic acid through direct chlorosulfonation using chlorosulfonic acid as both the sulfonating and chlorinating agent . This reaction is typically conducted at elevated temperatures of 130-140°C for 6-8 hours to achieve yields of 85-90% . The reaction mechanism involves the initial formation of the sulfonic acid intermediate, which subsequently undergoes chlorination to produce the desired chlorosulfonyl derivative [7].

The second step involves the conversion of the chlorosulfonyl intermediate to the corresponding fluorosulfonyl compound through nucleophilic substitution with fluoride sources such as potassium fluoride or sodium fluoride [8]. This transformation is typically carried out under controlled conditions to prevent hydrolysis and ensure high conversion rates.

Industrial production facilities employ continuous-flow reactors to maintain consistent reaction conditions and optimize product quality [9] . These systems incorporate automated temperature control, specialized ventilation systems, and efficient purification methods including crystallization and distillation processes .

The final step involves the conversion of 4-(fluorosulfonyl)benzoic acid to the corresponding acyl chloride using thionyl chloride or similar chlorinating agents [11] [12] [4]. Industrial processes optimize this transformation through careful control of reaction parameters including temperature, time, and reagent stoichiometry to achieve maximum yields while minimizing byproduct formation.

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis of 4-(Fluorosulfonyl)benzoyl chloride encompasses several well-established methodologies, each offering distinct advantages depending on the specific research requirements and available resources. The most frequently employed approaches include direct conversion from the corresponding carboxylic acid, multi-step synthesis from readily available starting materials, and direct fluorosulfonylation protocols.

Reaction of 4-(Fluorosulfonyl)benzoic Acid with Thionyl Chloride

The most straightforward laboratory synthesis involves the direct conversion of 4-(fluorosulfonyl)benzoic acid to the corresponding acyl chloride using thionyl chloride as the chlorinating agent [11] [12] [13] [4]. This method represents the most reliable and efficient approach for small-scale preparations.

The reaction typically proceeds under reflux conditions in anhydrous dichloromethane or tetrahydrofuran as the solvent [11] [12]. The reaction mechanism involves the initial formation of a mixed anhydride intermediate between the carboxylic acid and thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the desired acyl chloride [13] [4].

Experimental procedures commonly employ a 1.2 to 1.5 molar excess of thionyl chloride relative to the carboxylic acid substrate [11] [12] [4]. The reaction mixture is heated to 75-80°C for 2-4 hours, with reaction progress monitored through the evolution of gases or by analytical techniques such as infrared spectroscopy [11] [12].

The reaction conditions must be carefully controlled to prevent moisture contamination, which can lead to hydrolysis of both the starting material and product [11] [12]. Anhydrous conditions are maintained through the use of drying agents such as molecular sieves or by conducting the reaction under an inert atmosphere [11] [12] [4].

Product isolation typically involves removal of excess thionyl chloride and byproducts through distillation or evaporation under reduced pressure [11] [12]. The crude product can be purified through distillation or recrystallization, depending on the required purity level [11] [12].

Triethylamine and 4-(fluorosulfonyl)benzoyl chloride have been successfully employed in synthetic applications, with the reaction typically conducted at 0°C for 4 hours to achieve optimal conversion [4]. This methodology demonstrates the practical utility of the compound in subsequent synthetic transformations.

Multi-step Synthesis from 4-Aminobenzoic Acid

An alternative laboratory approach involves the multi-step synthesis starting from 4-aminobenzoic acid, which offers access to the target compound through a series of well-established transformations [11] [14] [15]. This methodology is particularly valuable when 4-(fluorosulfonyl)benzoic acid is not readily available or when greater control over the synthetic sequence is desired.

The synthetic sequence typically begins with the diazotization of 4-aminobenzoic acid using tetrafluoroboric acid and tert-butylnitrite in ethanol-water mixture at 0-20°C for 1 hour [11] [15]. This reaction forms the corresponding diazonium tetrafluoroborate salt, which serves as a key intermediate for subsequent transformations.

The diazonium salt intermediate can be subjected to copper-free Sandmeyer-type fluorosulfonylation reactions using sodium metabisulfite and fluorinating agents such as Selectfluor or N-fluorobis(benzenesulfonyl)imide [15] [16]. These reactions typically proceed at 60°C for 6 hours under nitrogen atmosphere to yield the desired fluorosulfonyl product in 45-65% yield [15] [16].

The reaction mechanism involves the generation of fluorosulfonyl radicals through the decomposition of the diazonium salt in the presence of sulfur dioxide sources and fluorinating agents [15] [17]. The fluorosulfonyl radical subsequently undergoes combination with the aromatic system to form the desired product [17].

The multi-step approach requires careful optimization of each individual transformation to achieve acceptable overall yields [11] [15]. Reaction conditions including temperature, time, and reagent stoichiometry must be carefully controlled to prevent decomposition of intermediates and minimize side reactions [15] [16].

The final step involves conversion of the resulting 4-(fluorosulfonyl)benzoic acid to the corresponding acyl chloride using standard chlorinating procedures described in the previous section [11] [12] [4].

Direct Fluorosulfonylation Approaches

Recent advances in synthetic methodology have enabled direct fluorosulfonylation approaches that allow for the one-pot introduction of the fluorosulfonyl group into aromatic systems [8] [18] [17]. These methodologies represent significant improvements over traditional multi-step approaches by reducing the number of synthetic operations and improving overall efficiency.

Direct fluorosulfonylation can be achieved through photoredox-catalyzed reactions using fluorosulfonyl chloride as the fluorosulfonyl radical precursor [17] [19]. These reactions typically employ visible light irradiation in the presence of photocatalysts such as iridium or ruthenium complexes to generate the reactive fluorosulfonyl radicals [17].

The reaction mechanism involves the photochemical generation of fluorosulfonyl radicals through single-electron transfer processes [17] [19]. The resulting radicals undergo addition to aromatic substrates to form the desired fluorosulfonyl products [17].

Electrochemical fluorosulfonylation represents another promising approach for direct introduction of the fluorosulfonyl group [18] [19]. These methodologies utilize electrochemical oxidation to generate reactive intermediates that facilitate the formation of carbon-sulfur bonds [18].

The development of solid fluorosulfonylating reagents has also enabled new approaches to direct fluorosulfonylation [8] [20]. These reagents offer improved safety profiles and enhanced synthetic utility compared to gaseous alternatives [8].

Decarboxylative fluorosulfonylation has emerged as a particularly attractive methodology for the synthesis of fluorosulfonyl compounds from readily available carboxylic acids [8] [21]. This approach utilizes copper catalysis to facilitate the decarboxylation of carboxylic acids followed by fluorosulfonylation of the resulting radical intermediates [8] [21].

The reaction typically employs Selectfluor as both the fluorine source and oxidant, with copper catalysts facilitating the decarboxylation process [8] [21]. Reaction conditions typically involve heating to 80-90°C for 12-24 hours to achieve moderate yields of 40-60% [8] [21].

Recent Advancements in Synthetic Protocols

The field of fluorosulfonyl compound synthesis has witnessed significant developments in recent years, with particular emphasis on developing more efficient, selective, and environmentally friendly synthetic protocols [8] [18] [20] [17]. These advancements have been driven by the increasing recognition of fluorosulfonyl compounds as valuable building blocks in medicinal chemistry and chemical biology applications.

One of the most significant recent developments involves the application of photoredox catalysis for fluorosulfonyl radical generation and subsequent aromatic functionalization [17] [19]. Liao and co-workers reported the first example of radical fluorosulfonylation using sulfuryl chlorofluoride as the fluorosulfonyl radical precursor under photoredox conditions [17]. This methodology enables the direct introduction of fluorosulfonyl groups into alkenes and alkynes under mild conditions.

The development of flow chemistry approaches has also contributed significantly to the advancement of fluorosulfonyl synthesis [13] [9]. Flow-based systems offer several advantages including improved safety profiles, better reaction control, and enhanced scalability compared to traditional batch processes [13].

Recent work has demonstrated the feasibility of generating thionyl fluoride in situ from readily available thionyl chloride and potassium fluoride using microfluidic devices [13]. This approach enables the safe and efficient generation of reactive fluorinating agents without the need for specialized handling equipment [13].

The development of novel fluorosulfonylating reagents has also advanced the field significantly [8] [20]. Fluorosulfonyl imidazolium triflate and other solid reagents have been developed to enable efficient fluorosulfonylation under mild conditions [8]. These reagents offer improved safety profiles and enhanced synthetic utility compared to traditional gaseous reagents.

Computational studies have provided valuable insights into the mechanisms of fluorosulfonylation reactions, enabling the rational design of improved synthetic protocols [20] [17]. Density functional theory calculations have been particularly valuable in understanding the electronic properties of fluorosulfonyl radicals and their reactivity patterns [17].

The application of machine learning and artificial intelligence approaches to synthetic route optimization has also begun to impact fluorosulfonyl synthesis [18]. These computational tools offer the potential to identify optimal reaction conditions and predict synthetic outcomes more efficiently than traditional trial-and-error approaches.

Recent developments in electrochemical synthesis have provided new opportunities for fluorosulfonyl compound preparation [18] [19]. Electrochemical methods offer advantages including mild reaction conditions, high selectivity, and the ability to avoid stoichiometric chemical oxidants [18].

The integration of continuous flow processes with electrochemical methods has enabled the development of highly efficient synthetic protocols for fluorosulfonyl compounds [18] [19]. These integrated approaches combine the advantages of both methodologies to achieve improved efficiency and selectivity.

Optimization of Reaction Parameters

The optimization of reaction parameters represents a critical aspect of fluorosulfonyl compound synthesis, with careful control of temperature, time, solvent, and reagent stoichiometry being essential for achieving high yields and selectivity [11] [12] [13] [4]. Systematic optimization studies have identified key parameters that significantly impact reaction outcomes.

Temperature optimization studies have demonstrated that the conversion of 4-(fluorosulfonyl)benzoic acid to the corresponding acyl chloride proceeds optimally at temperatures of 75-80°C [11] [12] [4]. Higher temperatures can lead to decomposition of the product or starting material, while lower temperatures result in incomplete conversion and extended reaction times [11] [12].

Reaction time optimization has shown that the acyl chloride formation typically reaches completion within 2-4 hours under optimal conditions [11] [12] [4]. Prolonged reaction times do not significantly improve yields but may increase the formation of unwanted byproducts [11] [12].

Solvent selection plays a crucial role in reaction optimization, with anhydrous dichloromethane and tetrahydrofuran being the preferred solvents for most synthetic transformations [11] [12] [13]. The use of dry solvents is essential to prevent hydrolysis reactions that can compete with the desired transformations [11] [12].

Reagent stoichiometry optimization has revealed that a 1.2 to 1.5 molar excess of thionyl chloride relative to the carboxylic acid substrate provides optimal conversion rates [11] [12] [4]. Higher excesses do not significantly improve yields but increase waste generation and purification requirements [11] [12].

The maintenance of anhydrous conditions has been identified as critical for successful synthetic outcomes [11] [12] [4]. Moisture contamination can lead to hydrolysis of both starting materials and products, significantly reducing yields and complicating purification procedures [11] [12].

Atmospheric control through the use of inert gases such as nitrogen or argon has been shown to prevent oxidation and hydrolysis reactions that can negatively impact yields [11] [12] [4]. The use of inert atmospheres is particularly important for reactions involving moisture-sensitive intermediates [11] [12].

The optimization of purification procedures has also received significant attention, with methods including distillation, recrystallization, and chromatographic techniques being evaluated for their effectiveness in product isolation [11] [12]. The choice of purification method depends on the required purity level and the intended application of the final product [11] [12].

Catalyst loading optimization studies have demonstrated that many synthetic transformations can be conducted with minimal catalyst loadings of 1-2 mol%, with higher loadings providing minimal additional benefit [8] [9]. This finding has important implications for both economic and environmental considerations in synthetic planning [8].

The development of analytical methods for reaction monitoring has enabled real-time optimization of synthetic protocols [11] [12]. Techniques including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry have been employed to track reaction progress and identify optimal stopping points [11] [12].

Scale-up considerations have also been incorporated into optimization studies, with particular attention paid to heat transfer, mixing efficiency, and safety considerations as reaction scales increase [9] . These factors become increasingly important as synthetic protocols are transitioned from laboratory to industrial scales .

[Image of synthetic methodologies comparison chart showing temperature, time, and yield data for different methods]

[Image of optimization parameters flowchart showing the relationship between key variables and reaction outcomes]

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant